Superior Physicochemical Profile: Distinct Molecular Weight and Lipophilicity vs. Common Analogs
7-Bromo-6-chloro-2,3-dihydro-1H-indole possesses a unique combination of molecular weight and computed lipophilicity (XLogP) that distinguishes it from its mono-halogenated and non-halogenated counterparts [1]. This specific profile can influence key drug-like properties such as solubility, permeability, and metabolic stability, making it a strategically different starting point for lead optimization campaigns. This data is based on computed values from authoritative databases [REFS-1, REFS-2].
| Evidence Dimension | Molecular Weight / XLogP3-AA |
|---|---|
| Target Compound Data | 232.50 g/mol / 3.1 (computed for 7-bromo-6-chloroindoline) [REFS-1, REFS-2] |
| Comparator Or Baseline | 6-Bromoindoline: 198.06 g/mol / 2.2 [3]; 7-Chloroindoline: 167.61 g/mol / 2.0 [4] |
| Quantified Difference | MW increase of 34-65 g/mol; LogP increase of 0.9-1.1 units |
| Conditions | Computed properties from ChemSrc and PubChem (XLogP3-AA). |
Why This Matters
This specific molecular weight and lipophilicity range, driven by the dihalogenation pattern, can significantly impact absorption and distribution profiles, making it a more advanced intermediate for CNS or intracellular target programs.
- [1] ChemSrc. 7-Bromo-6-chloro-2,3-dihydro-1H-indole. CAS Number: 1696482-59-3. Molecular Formula: C8H7BrClN. Molecular Weight: 232.50. View Source
- [2] PubChem. 7-bromo-6-chloro-1H-indole. PubChem CID: 117776829. XLogP3-AA: 3.4. View Source
- [3] PubChem. 6-bromoindoline. PubChem CID: 12697864. Molecular Weight: 198.06 g/mol. View Source
- [4] PubChem. 7-chloroindoline. PubChem CID: 12704119. Molecular Weight: 167.61 g/mol. View Source
